molecular formula C12H17OP B15196048 4-Phosphorinanol, 1-methyl-4-phenyl- CAS No. 102305-59-9

4-Phosphorinanol, 1-methyl-4-phenyl-

Cat. No.: B15196048
CAS No.: 102305-59-9
M. Wt: 208.24 g/mol
InChI Key: AKYVSTBKHPSJAR-UHFFFAOYSA-N
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Description

4-Phosphorinanol, 1-methyl-4-phenyl- is an organic compound with the molecular formula C₁₂H₁₇OP It is a member of the phosphorinanol family, characterized by a phosphorinanol ring structure with a phenyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phosphorinanol, 1-methyl-4-phenyl- typically involves the reaction of appropriate phosphine oxides with phenyl and methyl substituents. One common method is the reaction of 1-methyl-4-phenylphosphine oxide with a suitable oxidizing agent under controlled conditions to yield the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-Phosphorinanol, 1-methyl-4-phenyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Phosphorinanol, 1-methyl-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Phosphorinanol, 1-methyl-4-phenyl- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Phosphorinanol, 1-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.

    Phenols and Alcohols: Similar in having hydroxyl groups, but differ in their chemical behavior and applications.

Uniqueness

4-Phosphorinanol, 1-methyl-4-phenyl- is unique due to its phosphorinanol ring structure, which imparts distinct chemical properties and reactivity. Its ability to act as a ligand and participate in various chemical reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

102305-59-9

Molecular Formula

C12H17OP

Molecular Weight

208.24 g/mol

IUPAC Name

1-methyl-4-phenylphosphinan-4-ol

InChI

InChI=1S/C12H17OP/c1-14-9-7-12(13,8-10-14)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3

InChI Key

AKYVSTBKHPSJAR-UHFFFAOYSA-N

Canonical SMILES

CP1CCC(CC1)(C2=CC=CC=C2)O

Origin of Product

United States

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